molecular formula C25H34N4O4S B2566561 1-(4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide CAS No. 422531-17-7

1-(4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide

Cat. No.: B2566561
CAS No.: 422531-17-7
M. Wt: 486.63
InChI Key: HLUXIOZARVJIKC-UHFFFAOYSA-N
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Description

1-(4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperidine ring, and the addition of the oxolan-2-ylmethyl sulfanyl group. Common reagents used in these reactions include various organic halides, amines, and sulfur-containing compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-(4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring and other functional groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carboxylic acid
  • 3-[(furan-2-yl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Uniqueness

1-(4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is unique due to its combination of a quinazoline core, a piperidine ring, and an oxolan-2-ylmethyl sulfanyl group. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds .

Biological Activity

The compound 1-(4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of quinazoline derivatives, characterized by a complex structure that includes a piperidine ring and an oxolan moiety. Its molecular formula is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.46 g/mol.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Inhibition of Cell Proliferation : Quinazoline derivatives can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Research indicates that these compounds can activate caspases and modulate apoptotic markers, leading to increased cell death in tumor cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • NF-κB Pathway Modulation : It has been shown that quinazoline derivatives can inhibit the nuclear translocation of NF-κB, a transcription factor involved in inflammation and cancer progression. This inhibition leads to decreased expression of anti-apoptotic proteins and reduced inflammatory cytokines .
  • Caspase Activation : The activation of caspases (e.g., caspase-3 and caspase-9) is a critical step in the apoptotic pathway, which this compound appears to promote .

In Vitro Studies

In vitro experiments using various cancer cell lines (e.g., lung adenocarcinoma H441 and A549) have demonstrated that treatment with this compound results in:

  • Reduced Cell Viability : Significant dose-dependent decreases in cell viability were observed.
  • Altered Expression of Apoptotic Markers : A shift in the balance between pro-apoptotic and anti-apoptotic proteins was noted, favoring apoptosis .

In Vivo Studies

In vivo studies utilizing xenograft models have shown promising results:

Study ModelTreatmentKey Findings
Lung Cancer XenograftCompound administered orallyDose-dependent tumor growth suppression; reduced Ki-67 expression indicating lower proliferation rates .

Case Studies

  • CLEFMA as an Anti-Cancer Agent : A study on a related quinazoline derivative (CLEFMA) demonstrated its effectiveness in suppressing tumor growth in lung cancer models. The study reported significant reductions in tumor size and alterations in inflammatory markers, showcasing the potential of this class of compounds for therapeutic applications .
  • Mechanistic Insights : Another investigation highlighted the compound's ability to downregulate COX-2 and other inflammatory mediators, further supporting its role as an anti-inflammatory and anti-cancer agent .

Properties

IUPAC Name

1-[4-oxo-2-(oxolan-2-ylmethylsulfanyl)-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4S/c1-2-3-4-11-29-24(32)20-8-7-18(23(31)28-12-9-17(10-13-28)22(26)30)15-21(20)27-25(29)34-16-19-6-5-14-33-19/h7-8,15,17,19H,2-6,9-14,16H2,1H3,(H2,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUXIOZARVJIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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